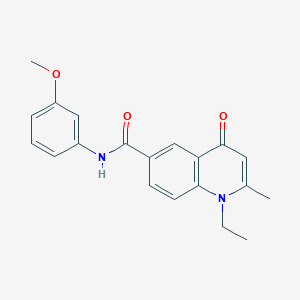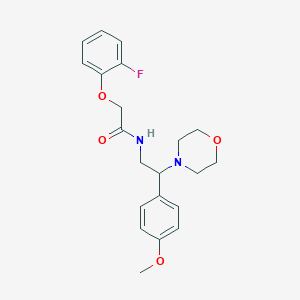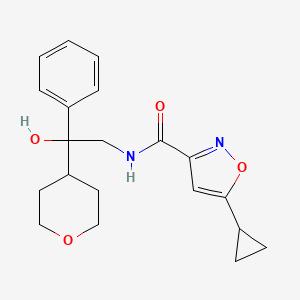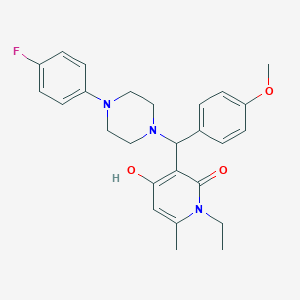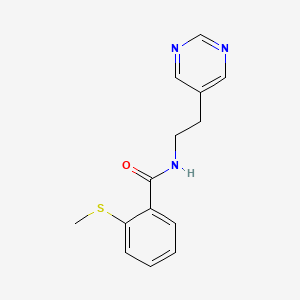
2-(methylthio)-N-(2-(pyrimidin-5-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Mecanismo De Acción
Target of Action
It is known that many pyrimidine derivatives interact with various enzymes and receptors in the body .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical processes, including dna synthesis and repair, signal transduction, and enzyme regulation .
Pharmacokinetics
Many pyrimidine derivatives are known to be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Many pyrimidine derivatives are known to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects .
Action Environment
The action, efficacy, and stability of 2-(methylthio)-N-(2-(pyrimidin-5-yl)ethyl)benzamide can be influenced by various environmental factors, including pH, temperature, and the presence of other substances . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(methylthio)-N-(2-(pyrimidin-5-yl)ethyl)benzamide in lab experiments is its specificity for HDAC and beta-secretase. This allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation is the potential toxicity of the compound, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(methylthio)-N-(2-(pyrimidin-5-yl)ethyl)benzamide. One direction is the development of more potent and selective compounds for the inhibition of HDAC and beta-secretase. Another direction is the investigation of the compound's potential applications in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the compound's potential use in combination therapy with other drugs is an area of interest for future research.
Métodos De Síntesis
The synthesis of 2-(methylthio)-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves the reaction of 2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide with sodium methyl mercaptide. The reaction takes place in the presence of copper powder and DMF (Dimethylformamide) at a temperature of 100°C. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(methylthio)-N-(2-(pyrimidin-5-yl)ethyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been studied as a potential treatment for Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
2-methylsulfanyl-N-(2-pyrimidin-5-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-19-13-5-3-2-4-12(13)14(18)17-7-6-11-8-15-10-16-9-11/h2-5,8-10H,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDPRZHZGSNFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2914503.png)
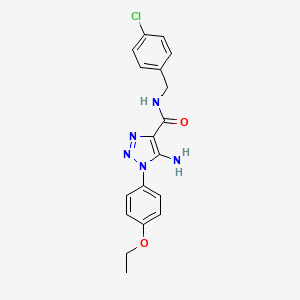
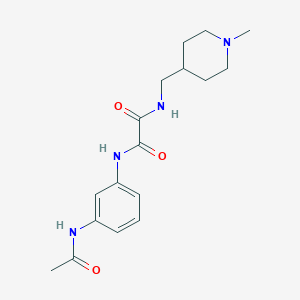


![(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2914510.png)
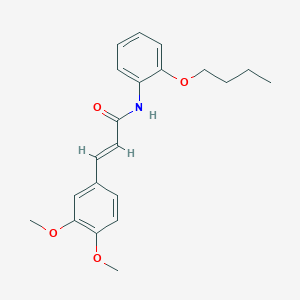
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2914512.png)
